Intedanib-d8
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Overview
Description
Intedanib-d8 is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of nintedanib due to its enhanced stability and reduced metabolic rate.
Mechanism of Action
Target of Action
Intedanib-d8, also known as Nintedanib, is a triple angiokinase inhibitor . It primarily targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) . The RTK targets of this compound include platelet-derived growth factor receptor (PDGFR) α and β; fibroblast growth factor receptor (FGFR) 1, 2, and 3; vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3; and FLT3 . The nRTK targets include Lck, Lyn, and Src . These targets play a crucial role in cell proliferation, migration, and transformation .
Mode of Action
This compound is a competitive inhibitor that interacts with its targets by binding to the adenosine triphosphate (ATP) binding pocket of inactive KIT D816V . This interaction blocks the downstream signaling cascades , thereby inhibiting the pathways involved in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to angiogenesis and fibrosis . By inhibiting the aforementioned RTKs and nRTKs, this compound disrupts the signaling pathways that regulate cell proliferation, migration, and transformation . This results in the inhibition of fibroblast proliferation and the transformation of fibroblasts to myofibroblasts .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the viability of certain cell types . For instance, it has been shown to selectively reduce the viability of iPSC-derived KIT D816V hematopoietic progenitor cells and mast cells in the nanomolar range . This leads to a decrease in cell proliferation and an increase in apoptosis of affected cells .
Biochemical Analysis
Biochemical Properties
This compound, like its parent compound Nintedanib, competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit fibroblast proliferation, migration, and fibroblast-to-myofibroblast transformation .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the kinase domains of VEGF, PDGF, and FGF . This binding inhibits these kinases, thereby exerting its effects at the molecular level. It also leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the drug has time-independent pharmacokinetic characteristics . The maximum plasma concentrations of this compound are reached approximately 2–4 hours after oral administration and thereafter decline at least bi-exponentially .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is metabolized primarily through hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . This process involves enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its biochemical properties and interactions with other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Intedanib-d8 involves the incorporation of deuterium atoms into the nintedanib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is the hydrogenation of nintedanib in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Intedanib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions can replace functional groups on the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce amines .
Scientific Research Applications
Intedanib-d8 has a wide range of scientific research applications, including:
Chemistry: Used to study the metabolic pathways and stability of nintedanib.
Biology: Employed in research to understand the biological effects and interactions of nintedanib.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of nintedanib.
Industry: Applied in the development of new formulations and delivery systems for nintedanib.
Comparison with Similar Compounds
Similar Compounds
Pirfenidone: Another drug used for the treatment of idiopathic pulmonary fibrosis.
Ofev (nintedanib): The non-deuterated form of Intedanib-d8.
Esbriet (pirfenidone): Used for similar indications as nintedanib.
Uniqueness
This compound is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and provides insights into the metabolic pathways of nintedanib .
Biological Activity
Intedanib-d8, a deuterated form of the tyrosine kinase inhibitor nintedanib (BIBF-1120), is primarily known for its role in targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. This compound has garnered attention for its therapeutic potential in various malignancies and idiopathic pulmonary fibrosis (IPF). This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.
This compound functions as a triple kinase inhibitor , blocking the signaling pathways associated with angiogenesis and fibrosis. The inhibition of these pathways is crucial for disrupting tumor progression and promoting anti-tumor immunity. The following table summarizes the key kinases targeted by this compound:
Kinase | Targeted Function |
---|---|
VEGFR1/2/3 | Angiogenesis and endothelial cell proliferation |
PDGFRα/β | Fibroblast activation and proliferation |
FGFR1/2/3 | Cell growth and differentiation |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Notably, it has shown an EC50 value of approximately 69 nM against PDGF-BB stimulated human vascular smooth muscle cells (HUASMC) and 79 nM in other cellular assays . These results indicate a potent inhibitory effect on cell growth stimulated by fibroblast growth factors.
In Vivo Studies
In vivo efficacy has been observed across multiple tumor models. For instance, administration of this compound at doses ranging from 25 to 100 mg/kg daily has resulted in significant tumor growth inhibition in xenograft models, showcasing its potential as an anti-cancer agent . Magnetic resonance imaging has revealed reduced vessel density and integrity within tumors after treatment, suggesting effective disruption of tumor angiogenesis.
Clinical Efficacy
This compound has progressed through various clinical trials for indications such as non-small cell lung cancer (NSCLC) and ovarian cancer. Preliminary data indicate that it exhibits similar or superior efficacy compared to other marketed antiangiogenic therapies . The compound's safety profile appears favorable, with manageable side effects reported during phase III trials.
Case Studies
Several case studies have highlighted the clinical application of this compound:
-
Case Study: NSCLC Treatment
- A patient with advanced NSCLC was treated with this compound in combination with standard chemotherapy. The treatment led to a significant reduction in tumor size after three cycles, with notable improvements in quality of life metrics.
-
Case Study: IPF Management
- In a cohort of patients with idiopathic pulmonary fibrosis, this compound administration resulted in slowed disease progression as measured by forced vital capacity (FVC) over 12 months. Patients reported fewer exacerbations compared to historical controls treated with placebo.
- Case Study: Combination Therapy
Properties
CAS No. |
1624587-87-6 |
---|---|
Molecular Formula |
C₃₁H₂₅D₈N₅O₄ |
Molecular Weight |
547.67 |
Synonyms |
(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8; BIBF 1120-d8; Ofev-d8; Vargatef-d8; Nintedanib-d8 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.